Ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate is a synthetic organic compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms at positions one and two. This specific compound features a benzoate ester group along with a pyrazole ring that includes a propyl substituent and an oxo group. Its molecular formula is with a molecular weight of approximately 274.32 g/mol .
The synthesis of ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate typically involves cyclocondensation reactions followed by esterification. One common method includes:
The molecular structure of ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate can be described as follows:
Ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate is involved in various chemical reactions, including:
The mechanism of action for ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets that lead to biological effects. For instance, it may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process, thereby exhibiting anti-inflammatory properties. The precise molecular targets can vary based on the biological activity being investigated .
The compound's stability and reactivity under various conditions are essential for its application in synthetic chemistry and pharmacology .
Ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate has diverse applications in scientific research:
The pyrazole ring (a five-membered 1,2-diazole) is a privileged scaffold in drug design due to its versatile hydrogen-bonding capacity, aromatic character, and metabolic stability. Its presence in FDA-approved drugs spans oncology, immunology, and infectious diseases. For example:
Table 1: Pyrazole-Based FDA-Approved Drugs and Their Targets
Drug Name | Therapeutic Area | Target | Pyrazole Substitution Pattern |
---|---|---|---|
Pralsetinib | NSCLC/Thyroid Cancer | RET Kinase | Di-substituted (F, CH₃) |
Baricitinib | Rheumatoid Arthritis | JAK1/JAK2 | Di-substituted |
Erdafitinib | Bladder Cancer | FGFR | N-methylated |
Ethyl 4-(5-oxo... | Investigational | Undisclosed | 3-propyl, 5-keto, N1-benzoate |
Microwave-assisted syntheses (e.g., Sankaran et al.) demonstrate pyrazole ring formation in <10 minutes at 120°C, highlighting efficiency for generating libraries .
The ethyl ester group in ethyl 4-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoate (C₁₅H₁₈N₂O₃, MW 274.31 g/mol) serves dual purposes:
Table 2: Impact of Ester Groups on Pyrazole Derivatives
Compound | LogP | Aqueous Solubility | Key Pharmacokinetic Advantage |
---|---|---|---|
Ethyl 4-(5-oxo-3-propyl...-yl)benzoate | 2.8* | Low | Enhanced membrane permeability |
Hydrolyzed acid derivative | 1.2* | High | Improved renal clearance |
Methyl 4-[3-(benzofuran-2-carbonyl)...]benzoate | 3.1* | Moderate | Tunable CNS penetration |
*Predicted values based on structural analogs [2] [5].
The propyl group at the pyrazole 3-position represents a strategic optimization over methyl or phenyl:
Table 3: Key Events in Propyl-Substituted Pyrazole Development
Year | Development | Significance |
---|---|---|
2010–2015 | Ultrasound-assisted pyrazole cyclizations | 80% yield reduction in reaction time |
2020 | Futibatinib (pyrimidine-fused pyrazole) FDA approval | Validated C3-alkyl pyrazoles for kinase inhibition |
2023 | Discontinuation of commercial ethyl 4-(5-oxo... | Highlights synthetic complexity |
2025 | Mechanochemical synthesis protocols | Solvent-free routes (reviewed in RSC Adv. 2025) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0